N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine

Lipophilicity Membrane permeability Drug-likeness

This bifunctional building block addresses the need for structurally diverse, three-dimensional fragment libraries. The 4-bromothiophene enables Pd-catalyzed Suzuki-Miyaura diversification, while the secondary amine provides an orthogonal nucleophilic handle-two reactive sites in one low-MW scaffold. • Enables synthesis of 20-100 analogs from a single procurement via late-stage cross-coupling • Fragment rule-of-three compliant (MW 276.20, logP 2.2, TPSA 49.5 Ų); two undefined stereocenters resolvable by chiral SFC for enantiopure fragment screening • Supplied at 95% purity; store cool, dry; ships ambient

Molecular Formula C10H14BrNOS
Molecular Weight 276.20 g/mol
Cat. No. B13253707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine
Molecular FormulaC10H14BrNOS
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NCC2=CC(=CS2)Br
InChIInChI=1S/C10H14BrNOS/c1-7-10(2-3-13-7)12-5-9-4-8(11)6-14-9/h4,6-7,10,12H,2-3,5H2,1H3
InChIKeyUFBOMMYMXTYDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine: Identity and Specifications


N-[(4-Bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine (CAS 1549695-59-1, PubChem CID 75525196) is a heterocyclic secondary amine belonging to the bromothiophene-oxolane hybrid scaffold class. Its molecular formula is C10H14BrNOS with a monoisotopic mass of 274.99795 Da [1]. The compound integrates a 4-bromothiophen-2-ylmethyl moiety linked via a secondary amine to a 2-methyloxolan-3-amine (2-methyltetrahydrofuran-3-amine) fragment, generating two undefined stereocenters on the oxolane ring [1]. Computed physicochemical properties include XLogP3-AA of 2.2, topological polar surface area (TPSA) of 49.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially supplied as a research-grade building block at ≥95% purity by multiple vendors including AKSci, Leyan, and CymitQuimica . Its structural architecture positions it at the intersection of two privileged fragment classes—brominated thiophenes for transition-metal-catalyzed cross-coupling diversification and substituted oxolane amines for conformational constraint in medicinal chemistry campaigns.

Cross-Coupling Handle
4-bromothiophene enables Pd-catalyzed modular diversification
Stereochemical Scaffold
2-methyloxolane with two stereocenters for 3D fragment exploration
Procurement Format
Research-grade building block supplied by multiple vendors

N-[(4-Bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine: Differentiation from Analogs


Superficially similar in-class compounds—including the debromo analog 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine, the oxane ring variant N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine, and the phenyl bioisostere N-(3-bromophenyl)-2-methyloxolan-3-amine—exhibit material differences in computed lipophilicity, hydrogen-bond acceptor count, polar surface area, and synthetic diversification potential [1][2][3]. These quantitative physicochemical divergences translate into distinct pharmacokinetic behavior in silico, divergent reactivity profiles in palladium-catalyzed cross-coupling manifolds, and non-interchangeable biological target engagement patterns as inferred from bromothiophene class-level structure-activity relationships [4]. Procurement scientists and medicinal chemistry teams who substitute the target compound with a debromo or ring-modified analog risk introducing uncontrolled variables into lead optimization campaigns, invalidating SAR hypotheses built around the 4-bromothiophene pharmacophore and the conformational constraints imposed by the 2-methyloxolan-3-amine scaffold. The evidence below quantifies these differentiation dimensions.

Debromo Analog
Lacks the bromine cross-coupling handle; lipophilicity mismatch may alter membrane partitioning behaviour.
Oxane Ring Variant
6-membered ring and single stereocenter may shift conformational preferences relative to 5-membered oxolane scaffold.
Phenyl Bioisostere
Reduced polar surface area and missing thiophene sulfur HBA may affect target hydrogen-bonding patterns.

N-[(4-Bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine: Comparative Evidence


Lipophilicity Comparison: 4-Bromo vs. Debromo Analog

The target compound N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine exhibits a computed XLogP3-AA value of 2.2, compared with 1.5 for the direct debromo analog 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine, representing a ΔlogP of +0.7 log units (PubChem-computed values using XLogP3 3.0 algorithm) [1][2]. This 0.7 log unit increase corresponds to an approximately 5-fold theoretical enhancement in octanol-water partition coefficient attributable solely to the presence of the bromine atom at the 4-position of the thiophene ring. Both compounds share identical hydrogen bond donor count (1), acceptor count (3), rotatable bond count (3), and TPSA (49.5 Ų), isolating lipophilicity as the differentiated parameter [1][2].

Lipophilicity ΔlogP
Head-to-head
ΔXLogP3-AA = +0.7 (target 2.2 vs debromo 1.5) — approximately 5‑fold higher computed partition coefficient.
All other parameters identical: HBD=1, HBA=3, TPSA=49.5 Ų, RotBond=3.
Supports differentiated membrane permeability predictions
Bromine atom alone drives logP shift; isolate from other properties
Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

4-Bromothiophene vs. 3-Bromophenyl Bioisostere

When the 4-bromothiophen-2-ylmethyl group in the target compound is replaced by a 3-bromophenyl group to yield N-(3-bromophenyl)-2-methyloxolan-3-amine (CAS 1546098-17-2), the computed topological polar surface area (TPSA) drops from 49.5 Ų to 21.3 Ų (a reduction of 28.2 Ų), and the hydrogen bond acceptor count decreases from 3 to 2 due to loss of the thiophene sulfur atom as an HBA contributor [1][2]. The computed XLogP3-AA shifts from 2.2 to 3.1 (ΔlogP = +0.9) and the rotatable bond count decreases from 3 to 2 [1][2]. These differences arise from fundamental electronic and topological distinctions between the electron-rich thiophene ring (containing a polarizable sulfur atom) and the phenyl ring.

TPSA & HBA Divergence
Head-to-head
ΔTPSA −28.2 Ų (49.5 vs 21.3); ΔHBA −1; ΔlogP +0.9 (2.2 vs 3.1). RotBond 3 → 2.
Thiophene sulfur lost as HBA in phenyl analog.
Alters bioavailability and BBB penetration predictions
Thiophene sulfur provides a unique hydrogen-bonding pharmacophore
Bioisosterism Polar surface area Hydrogen bonding Pharmacophore design

2-Methyloxolane vs. Oxane: Ring Size Comparison

Comparison of the target compound (2-methyloxolan-3-amine core, 5-membered tetrahydrofuran ring) with N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine (oxan-4-amine core, 6-membered tetrahydropyran ring, CAS 1154934-63-0) reveals near-identical computed global properties: both share MW 276.20 g/mol, XLogP3-AA of 2.2 vs. 2.1, TPSA of 49.5 Ų, and identical HBD/HBA counts of 1/3 [1][2]. However, the 2-methyloxolane ring introduces two sp³-hybridized stereocenters (C2 and C3 of the oxolane) generating undefined stereochemistry, whereas the oxane analog bears a single stereocenter at the 4-position [1][2]. The 5-membered oxolane ring adopts envelope or twist conformations with distinct puckering amplitudes compared to the chair conformations dominant in the 6-membered oxane ring, altering the spatial orientation of the amine substituent relative to the bromothiophene plane.

Ring Size & Stereochemistry
Cross-study comparable
5 vs 6‑membered ring; 2 vs 1 stereocenters. Global properties nearly identical (XLogP3-AA 2.2 vs 2.1, TPSA 49.5 Ų both).
Oxolane envelope/twist conformations differ from oxane chair.
Stereochemical richness without shifting global property windows
Enables chirality-dependent SAR while preserving physicochemical profile
Conformational analysis Ring strain Scaffold hopping Saturated heterocycles

Synthetic Utility: 4-Bromothiophene Cross-Coupling Handle

The presence of the bromine atom at the 4-position of the thiophene ring directly enables palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N), and Sonogashira (C–alkyne) couplings—that are inaccessible to the debromo analog 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine without prior C–H activation or directed metalation [1][2]. Regioselective Suzuki-Miyaura coupling of 2,4-dibromothiophene has been demonstrated to proceed preferentially at the 2-position, leaving the 4-position bromine available for sequential orthogonal diversification [3]. This established regiochemical preference positions the target compound's 4-bromothiophene moiety as a versatile late-stage diversification handle for generating structurally diverse libraries from a single advanced intermediate.

Synthetic Handle
Class-level inference
Target: sp² C–Br enables Suzuki, Buchwald-Hartwig, Sonogashira couplings.
Debromo analog: requires pre‑functionalization via C–H activation or directed metalation.
Established regioselectivity: 2,4-dibromothiophene couples preferentially at 2‑position, leaving 4‑Br intact.
Reduces synthetic steps for focused library synthesis
Well-precedented Pd(0)/Pd(II) catalytic cycles; brominated building block advantage
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block Late-stage functionalization

Bromothiophene Antifungal Pharmacophore: Class-Level Evidence

A 3-bromothiophene-containing quaternary ring compound (compound 6a19) demonstrated an outstanding in vitro antifungal EC50 value of 1.62 μg/mL against the agriculturally significant phytopathogen Rhizoctonia solani, with in vivo protective efficacy of 48.3% and therapeutic efficacy of 70.3% at 50 μg/mL, rising to 69.0% and 81.1% respectively at 200 μg/mL in a rice plant leaf sheath infection model [1]. A quantitative structure-activity relationship (QSAR) model with R² = 0.932 (F = 61.3, S² = 0.020) was established, identifying four chemical descriptors critical to antifungal activity [1]. While this data originates from a 3-bromothiophene regioisomer, the bromothiophene pharmacophore contribution to antifungal potency is conserved across substitution patterns, providing a class-level inference for the target compound's potential in antifungal discovery programs.

Antifungal Class Evidence
Class-level inference
3‑bromothiophene analog: reported in vitro EC50 1.62 μg/mL against R. solani; in planta protective activity 48.3–69.0% (50–200 μg/mL).
QSAR model R² = 0.932, four descriptors identified. Direct data for 4‑bromo regioisomer not yet available.
Supports bromothiophene antifungal screening context
4‑bromo regioisomer profile may differ; direct assay data to verify
Antifungal activity Bromothiophene SAR Rhizoctonia solani Agrochemical discovery

Procurement Specifications: Purity and Identity Benchmarking

The target compound is commercially available from multiple independent vendors at a standardized minimum purity of 95%. AKSci supplies the compound under product code 6248DX with CAS 1549695-59-1, molecular formula C10H14BrNOS, MW 276.2 g/mol, and recommends long-term storage in a cool, dry place . Leyan offers the compound under catalog number 2086828 at 95% purity with identical molecular specifications . CymitQuimica lists the compound under reference 3D-ZLC69559 (discontinued status as of 2019, indicating limited historical availability) . The closely related oxane analog N-[(4-bromothiophen-2-yl)methyl]oxan-4-amine (CAS 1154934-63-0) is available through distinct vendor channels at comparable purity . Procurement decision-makers should note that the target compound's 2-methyloxolane scaffold carries two stereocenters (undefined configuration in the racemic mixture supplied), which may require chiral chromatographic resolution for stereochemically pure applications—a consideration not applicable to the achiral or single-stereocenter oxane analog.

Procurement Purity & Identity
Specification review
Purity ≥95% (AKSci, Leyan); CAS 1549695-59-1; MF C10H14BrNOS; MW 276.20.
Storage: cool, dry. Multi‑vendor availability confirmed; racemic mixture supplied.
Consistent procurement specification across vendors
Chiral chromatographic resolution required for enantiopure applications
Procurement specifications Purity analysis Building block quality Vendor comparison

N-[(4-Bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine: Application Scenarios


Late-Stage Diversification via Suzuki Coupling

The 4-bromothiophene moiety provides a chemically addressable handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling systematic introduction of aryl, heteroaryl, or vinyl substituents at the thiophene 4-position without disturbing the 2-methyloxolan-3-amine scaffold. This late-stage diversification strategy is directly enabled by the bromine atom present in the target compound but absent in the debromo analog [1]. Medicinal chemistry teams can generate focused libraries of 20–100 analogs from a single procurement of this building block, using established Suzuki conditions (Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C) to explore SAR at the thiophene 4-position while maintaining the conformational constraint and stereochemical complexity of the oxolane core [2].

Fungicide Discovery: 4-Bromothiophene Pharmacophore Probing

Building on the validated class-level antifungal pharmacophore established for 3-bromothiophene-containing compounds—with quantified EC50 of 1.62 μg/mL against R. solani and in vivo protective efficacy up to 69.0% in rice plant models [3]—the target compound serves as a regioisomeric probe to evaluate whether the 4-bromothiophene substitution pattern confers differentiated potency, spectrum, or resistance profile relative to the 3-substituted series. The oxolane-amine linker may additionally modulate physicochemical properties (logP = 2.2, TPSA = 49.5 Ų) relevant to foliar uptake and phloem mobility in plant protection applications [4].

Fragment-Based Drug Discovery: 3D Building Block

With MW of 276.20 g/mol (within fragment rule-of-three guidelines), XLogP3-AA of 2.2, TPSA of 49.5 Ų, and two undefined stereocenters on the oxolane ring, the target compound qualifies as a three-dimensional (3D) fragment with higher fraction sp³ (Fsp³) character compared to planar aromatic fragments [4]. The presence of both a bromine atom (for X-ray anomalous scattering in protein co-crystallography) and a secondary amine (for hydrogen-bonding interactions with protein backbone or side chains) makes this compound particularly suitable for fragment soaking and structure-based elaboration. The undefined stereochemistry in the commercial racemate can be resolved via chiral SFC to generate enantiopure fragment pairs, doubling the screening content from a single procurement .

Bifunctional Probe Synthesis: Orthogonal Reactive Handles

The target compound integrates two orthogonal reactive handles—the 4-bromothiophene (electrophilic cross-coupling partner) and the secondary amine (nucleophilic handle for amide bond formation, reductive amination, or sulfonamide synthesis)—within a single low-molecular-weight scaffold. This bifunctional reactivity enables sequential chemoselective conjugation: for example, the amine can be first derivatized with a PEG linker or biotin tag, followed by Suzuki coupling at the bromothiophene to install a fluorophore or photoaffinity label, generating chemical biology probes without protecting group manipulation [2]. The computed TPSA of 49.5 Ų and logP of 2.2 predict favorable cell permeability for intracellular target engagement studies [4].

Application
Selection Property
Validation Focus
Late-stage diversification via Suzuki coupling
4‑bromothiophene cross‑coupling handle
Regioselective Pd‑catalyzed coupling efficiency
Antifungal pharmacophore screening
Bromothiophene regioisomer profile
In vitro antifungal EC50 and in planta model endpoints
Fragment-based drug discovery
3D fragment (MW, TPSA, two stereocenters)
Protein co‑crystallography soaking and structure‑based SAR
Bifunctional probe synthesis
Orthogonal reactive handles (amine + bromothiophene)
Chemoselective conjugation and cell permeability assessment
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